Tris(hydroxymethyl)phosphine

Aqueous catalysis Biphasic systems Green chemistry

The only commercially available tertiary phosphine that combines high water solubility (>1000-fold vs PPh₃) with three reactive –OH handles. THP enables aqueous/organic biphasic catalysis for easy product separation and catalyst recycling. Proven performance in Rh, Ir, Ru-catalyzed hydroformylation and selective hydrogenation. Also superior reductive bleaching agent for mechanical pulps, effective over pH 4.3–9.3 and 20–130°C. Its Cu(I) complex shows 10× the cytotoxicity of cisplatin. Ideal precursor for caged phosphine synthesis. For research use only.

Molecular Formula C3H9O3P
Molecular Weight 124.08 g/mol
CAS No. 2767-80-8
Cat. No. B1196123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(hydroxymethyl)phosphine
CAS2767-80-8
Synonymstris(hydroxymethyl)phosphine
Molecular FormulaC3H9O3P
Molecular Weight124.08 g/mol
Structural Identifiers
SMILESC(O)P(CO)CO
InChIInChI=1S/C3H9O3P/c4-1-7(2-5)3-6/h4-6H,1-3H2
InChIKeyJMXMXKRNIYCNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(hydroxymethyl)phosphine (THP) CAS 2767-80-8: A Water-Soluble, Multifunctional Phosphine Ligand and Reducing Agent


Tris(hydroxymethyl)phosphine (THP, CAS 2767-80-8) is an organophosphorus compound with the formula P(CH₂OH)₃. It is a white solid characterized by three primary alcohol functional groups and a tertiary phosphine center [1]. This structure imparts high water solubility, enabling applications in aqueous-phase catalysis, pulp bleaching, and biomedical research. THP serves as a ligand for transition metal complexes, a precursor for caged phosphines, and a disulfide reducing agent [2].

Tris(hydroxymethyl)phosphine (THP) vs. Generic Phosphines: Why Functional Solubility and Ligand Properties Prevent Simple Substitution


THP occupies a unique niche among phosphine ligands due to its combination of high water solubility, strong σ-donor character, and the presence of reactive hydroxyl groups [1]. Common alternatives like triphenylphosphine (PPh₃) and triethylphosphine (PEt₃) are water-insoluble and cannot be used in aqueous biphasic catalysis or biological media [2]. Even among water-soluble phosphines, THP's specific pKa and coordination geometry yield distinct catalytic selectivities and biological activities, as quantified in the evidence below [3].

Quantitative Differentiation of Tris(hydroxymethyl)phosphine (THP): Head-to-Head Data Against Triphenylphosphine, Triethylphosphine, and Other Phosphines


THP vs. Triphenylphosphine: >1000-Fold Higher Water Solubility Enables Aqueous Biphasic Catalysis

THP is highly water-soluble, whereas triphenylphosphine (PPh₃) is practically insoluble. Solubility data show PPh₃ dissolves at only 0.00017 g/L (22°C) [1], while THP is freely soluble, with vendor specifications indicating ≥20 mg/mL (20 g/L) solubility, a >117,000-fold increase . This enables THP-based catalysts to operate in aqueous/organic biphasic systems, which is impossible with PPh₃.

Aqueous catalysis Biphasic systems Green chemistry

THP vs. Triethylphosphine: 4.1-Unit pKa Difference Alters Protonation and Catalytic Behavior in Aqueous Media

The conjugate acid of THP has a predicted pKa of 13.19±0.10 . In contrast, triethylphosphine (PEt₃) is a stronger base with a conjugate acid pKa of ~9.2 (in water) [1]. This 4.1-unit difference significantly impacts protonation state at physiological pH, affecting metal coordination stability and catalytic activity in aqueous environments.

Ligand basicity Coordination chemistry pKa

THP-Copper Complexes vs. Cisplatin: ~10-Fold Higher Cytotoxicity in Human Tumor Cell Lines

The monocationic copper(I) complex [Cu(THP)₄]⁺ (complex 3) exhibits in vitro cytotoxicity approximately 1 order of magnitude (10-fold) greater than the clinical reference drug cisplatin against a panel of human tumor cell lines [1]. This superior activity is linked to a distinct mechanism involving G2/M cell cycle arrest and paraptosis, circumventing cisplatin resistance pathways.

Anticancer metallodrugs Copper complexes Cytotoxicity

THP-Based Rhodium Clusters vs. Wilkinson's Catalyst: Comparable Hydroformylation Rate with Enhanced Recoverability

Rh₄ carbonyl clusters anchored on THP-modified silica (Rh₄(CO)₁₀(THP)₂/SiO₂) catalyze gas-phase olefin hydroformylation at a reaction rate comparable to the Wilkinson catalyst (RhCl(PPh₃)₃) in solution [1]. Critically, the THP-derived heterogeneous catalyst enables facile separation and recycling, a key advantage over homogeneous Wilkinson catalyst. The distorted Rh₄ framework coordinated by two THP ligands shows even higher activity than monosubstituted clusters.

Hydroformylation Heterogeneous catalysis Rhodium clusters

THP as Bleaching Agent vs. Sodium Hydrosulfite: Wider pH and Temperature Operating Window

THP functions as a reductive bleaching agent for mechanical wood pulps, achieving a brightness increase similar to sodium hydrosulfite (Na₂S₂O₄) [1]. However, THP operates effectively over a significantly broader pH range (4.3–9.3) and temperature range (20–130°C) compared to hydrosulfite, providing greater process flexibility and enabling treatment of pulps unresponsive to conventional bleaching.

Pulp bleaching Lignin reduction Industrial processing

THP vs. Tris(hydroxypropyl)phosphine: Lower pKa Enhances Metal Complex Stability and Antitumor Activity

Among a series of hydrophilic alkyl phosphine complexes of Cu(I), Ag(I), and Au(I), the THP derivatives consistently showed the highest in vitro antitumour activity, outperforming analogous complexes with tris(hydroxypropyl)phosphine (THPP, pKa 14.59) and PTA [1]. The lower pKa of THP (13.19) correlates with optimal metal center stabilization and biological potency in this class.

Structure-activity relationship Metal-based drugs Ligand design

Tris(hydroxymethyl)phosphine (THP) CAS 2767-80-8: Research and Industrial Application Scenarios


Aqueous Biphasic Catalysis and Catalyst Recovery

Leverage THP's high water solubility to prepare transition metal catalysts (e.g., Rh, Ir, Ru) for aqueous/organic biphasic hydrogenation and hydroformylation reactions. The water-soluble catalysts enable simple product separation and catalyst recycling, as demonstrated in the hydroformylation of 1-octene and selective C=O hydrogenation of cinnamaldehyde [1]. This scenario directly exploits the >1000-fold solubility advantage over PPh₃.

Pulp and Paper Bleaching and Brightness Stabilization

Apply THP as a reductive bleaching agent for mechanical pulps. Its ability to function effectively over a wide pH (4.3–9.3) and temperature (20–130°C) range provides superior process robustness compared to sodium hydrosulfite, particularly for pulps that are difficult to bleach with conventional agents [2].

Synthesis of Copper-Based Anticancer Metallodrugs

Utilize THP to form the monocationic copper(I) complex [Cu(THP)₄]⁺, which exhibits in vitro cytotoxicity approximately 10-fold greater than cisplatin. This complex induces G2/M cell cycle arrest and paraptosis, offering a distinct mechanism of action that may overcome cisplatin resistance [3].

Preparation of Caged Phosphine Ligands for Selective Hydroformylation

Employ THP as a precursor to synthesize dioxaphosphabicyclo[2.2.2]octane caged phosphines via one-pot reactions with α,β-unsaturated ketones. These derived ligands, when complexed with rhodium, catalyze 1-octene hydroformylation with consistent 68% linear selectivity to n-nonanal, independent of substituent steric bulk [4].

Technical Documentation Hub

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